4-(2-Aminoethyl)benzenesulfonamide hydrochloride
Overview
Description
4-(2-Aminoethyl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C8H12N2O2S·HCl. It is known for its role as a protease inhibitor and has applications in various fields including biochemistry and pharmaceuticals .
Mechanism of Action
Target of Action
The primary target of 4-(2-Aminoethyl)benzenesulfonamide hydrochloride, also known as AEBSF, is serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood clotting, and cell signaling .
Mode of Action
AEBSF acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl group of serine residues in these enzymes, thereby preventing them from catalyzing their respective reactions . This modification can also affect other off-target residues such as tyrosine, lysine, histidine, and the protein N-terminal amino group .
Biochemical Pathways
By inhibiting serine proteases, AEBSF can affect multiple biochemical pathways. For instance, it can impact the coagulation cascade by inhibiting thrombin, a serine protease that plays a key role in blood clotting . Similarly, it can influence the fibrinolytic pathway by inhibiting plasmin, a serine protease involved in breaking down blood clots .
Pharmacokinetics
Its water solubility suggests that it could be readily absorbed and distributed in the body . The stability of AEBSF is better at low pH values .
Result of Action
The inhibition of serine proteases by AEBSF can lead to various molecular and cellular effects. For example, it can prevent the degradation of proteins during their purification and protection processes in biochemical research and laboratories . This helps maintain the integrity and stability of the proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of AEBSF. For instance, its inhibitory activity can be maintained for up to six months at 4°C, but its stability decreases in solutions with a pH higher than 7.0 . Therefore, the pH and temperature of the environment can significantly affect the effectiveness of AEBSF .
Biochemical Analysis
Biochemical Properties
4-(2-Aminoethyl)benzenesulfonamide hydrochloride is known to interact with enzymes such as carbonic anhydrase 2 .
Cellular Effects
It has been used in research involving human hepatocellular carcinoma (HCC) cells .
Molecular Mechanism
It is known to covalently modify the hydroxyl of serine residues, causing an additional 183.0354 Da to be added to each modified residue .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(2-Aminoethyl)benzenesulfonamide hydrochloride involves the reaction of 4-aminobenzenesulfonamide with 2-chloroethanol. This reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)benzenesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfonamide group.
Reduction: This reaction can affect the amino group.
Substitution: Commonly involves the amino or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Reduction: Often uses reducing agents such as sodium borohydride.
Substitution: Can involve reagents like alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
4-(2-Aminoethyl)benzenesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Functions as a protease inhibitor, useful in studying protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Employed in the production of various chemical intermediates[5][5].
Comparison with Similar Compounds
Similar Compounds
- Phenylmethanesulfonyl fluoride (PMSF)
- Diisopropylfluorophosphate (DFP)
- 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF)
Uniqueness
4-(2-Aminoethyl)benzenesulfonamide hydrochloride is unique due to its specific inhibitory effects on proteases and its stability under various conditions. Unlike PMSF and DFP, it offers lower toxicity and better solubility in water, making it more suitable for certain applications .
Properties
IUPAC Name |
4-(2-aminoethyl)benzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c9-6-5-7-1-3-8(4-2-7)13(10,11)12;/h1-4H,5-6,9H2,(H2,10,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAERAFZPWNQKDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)S(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6325-22-0 | |
Record name | NSC29832 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29832 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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